molecular formula C7H16ClNO2 B1378853 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1423031-52-0

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride

Cat. No.: B1378853
CAS No.: 1423031-52-0
M. Wt: 181.66 g/mol
InChI Key: OUFOQBDBAGHBLK-UHFFFAOYSA-N
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Description

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is also known by its IUPAC name, N-ethyl-N,2-dimethylalanine hydrochloride. This compound is typically found in a solid, powder form and is used in various scientific research applications .

Preparation Methods

The synthesis of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride involves several steps. One common method includes the reaction of an amino acid with chlorotrimethylsilane and methanol. The amino acid is first taken in a round-bottom flask, and freshly distilled chlorotrimethylsilane is added slowly while stirring. Methanol is then added, and the resulting solution or suspension is stirred at room temperature . Industrial production methods may vary, but they generally follow similar principles of chemical synthesis and purification.

Chemical Reactions Analysis

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and potassium carbonate in toluene provides 2-(2-nitrophenyl)acrylate . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The exact mechanism of action of 2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is not well-documented. it is known to interact with various molecular targets and pathways. For instance, it may display cholinergic properties and potentiate dopamine while partially inhibiting serotonin . Further research is needed to fully understand the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be compared with other similar compounds, such as 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride and 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.

Properties

IUPAC Name

2-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5-8(4)7(2,3)6(9)10;/h5H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFOQBDBAGHBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-52-0
Record name Alanine, N-ethyl-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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